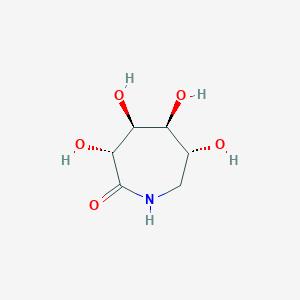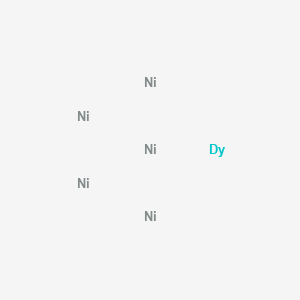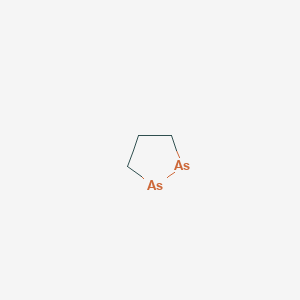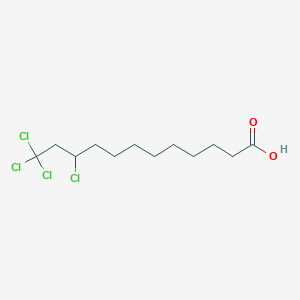
10,12,12,12-Tetrachlorododecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,12,12,12-Tetrachlorododecanoic acid is a halogenated fatty acid derivative It is characterized by the presence of four chlorine atoms attached to the dodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10,12,12,12-Tetrachlorododecanoic acid typically involves the chlorination of dodecanoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorine gas or other chlorinating agents in the presence of catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 10,12,12,12-Tetrachlorododecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce less chlorinated fatty acids.
Wissenschaftliche Forschungsanwendungen
10,12,12,12-Tetrachlorododecanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated fatty acids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 10,12,12,12-Tetrachlorododecanoic acid involves its interaction with specific molecular targets. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various biological molecules. The pathways involved may include disruption of cell membranes, inhibition of enzyme activity, and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 10,12,12,12-Tetrachlorododecanoic acid methyl ester
- 12-Bromododecanoic acid
- 12-Methyltetradecanoic acid
Comparison: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical and biological properties. Compared to its methyl ester derivative, it has different solubility and reactivity profiles. In contrast, 12-Bromododecanoic acid and 12-Methyltetradecanoic acid have different halogenation patterns and chain lengths, resulting in distinct chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
22300-46-5 |
|---|---|
Molekularformel |
C12H20Cl4O2 |
Molekulargewicht |
338.1 g/mol |
IUPAC-Name |
10,12,12,12-tetrachlorododecanoic acid |
InChI |
InChI=1S/C12H20Cl4O2/c13-10(9-12(14,15)16)7-5-3-1-2-4-6-8-11(17)18/h10H,1-9H2,(H,17,18) |
InChI-Schlüssel |
NTGQXGHFGIFCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(CC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


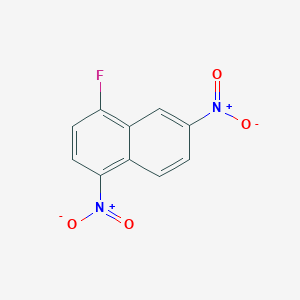

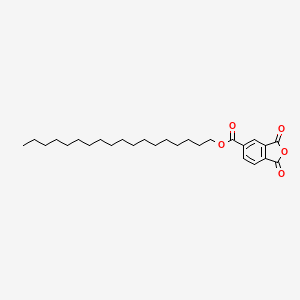
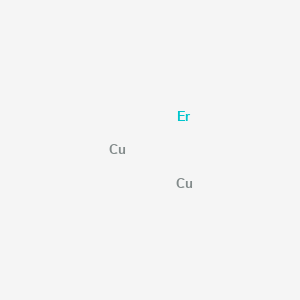
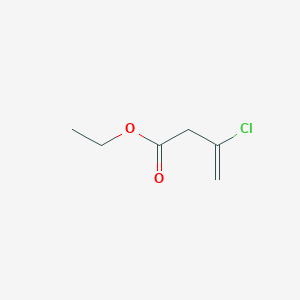
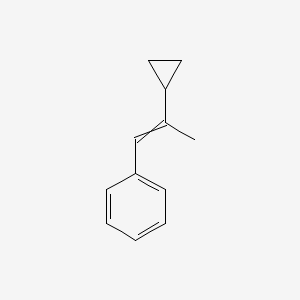
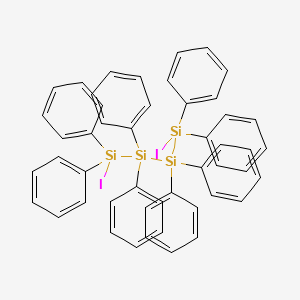

![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
